

# Application Note: Tridodecylmethylammonium Chloride (TDMAC) for Plant DNA Extraction

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## Compound of Interest

Compound Name: *Tridodecylmethylammonium chloride*

Cat. No.: *B1196287*

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## Introduction

The isolation of high-quality genomic DNA from plant tissues is fundamental for a wide array of molecular biology applications, including PCR, sequencing, and genotyping. Plant tissues, however, present unique challenges due to the presence of a rigid cell wall and a high concentration of secondary metabolites such as polysaccharides and polyphenols, which can interfere with DNA extraction and downstream applications. Cationic detergents are often employed in lysis buffers to overcome these challenges. This document outlines a theoretical protocol for the use of **Tridodecylmethylammonium chloride** (TDMAC), a quaternary ammonium cationic surfactant, for the extraction of DNA from plant tissues. TDMAC, with its ability to disrupt cell membranes, is proposed as an alternative to the more commonly used Cetyltrimethylammonium bromide (CTAB).<sup>[1]</sup>

## Principle of the Method

The theoretical TDMAC DNA extraction method is based on the principle of cell lysis by a cationic detergent in a high-salt buffer. TDMAC is expected to solubilize cell membranes and form complexes with nucleic acids, which remain in solution under high salt conditions while polysaccharides and other contaminants are precipitated. Subsequent purification steps involving organic solvents and alcohol precipitation are used to isolate the DNA.

## Materials and Reagents

- TDMAC Extraction Buffer (see recipe below)
- 2-Mercaptoethanol
- Chloroform: Isoamyl Alcohol (24:1)
- Isopropanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
- RNase A (10 mg/mL)

#### TDMAC Extraction Buffer Recipe

Component	Final Concentration	For 100 mL
Tridodecylmethylammonium chloride (TDMAC)	2% (w/v)	2 g
Tris-HCl (pH 8.0)	100 mM	10 mL of 1 M stock
EDTA (pH 8.0)	20 mM	4 mL of 0.5 M stock
NaCl	1.4 M	28 mL of 5 M stock
Polyvinylpyrrolidone (PVP)	2% (w/v)	2 g
Distilled Water	to 100 mL	

## Experimental Protocol

This protocol is a theoretical adaptation based on established cationic detergent-based DNA extraction methods. Optimization may be required for different plant species and tissue types.

### 1. Sample Preparation

- Weigh approximately 100 mg of fresh, young leaf tissue. For dried tissue, use 20-30 mg.

- Freeze the tissue with liquid nitrogen.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

## 2. Lysis

- Transfer the powdered tissue to a 2 mL microcentrifuge tube.
- Add 1 mL of pre-warmed (65°C) TDMAC Extraction Buffer and 2  $\mu$ L of 2-mercaptoethanol to the tube.
- Vortex briefly to mix.
- Incubate the tube at 65°C for 60 minutes in a water bath or heat block. Invert the tube every 15-20 minutes.

## 3. Purification

- After incubation, allow the sample to cool to room temperature for 5 minutes.
- Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).
- Mix gently by inversion for 5-10 minutes to form an emulsion.
- Centrifuge at 12,000 x g for 15 minutes at room temperature to separate the phases.
- Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube.

## 4. DNA Precipitation

- Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.
- Mix gently by inversion until a white, stringy DNA precipitate is visible.
- Incubate at -20°C for 30 minutes to enhance precipitation.
- Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
- Carefully decant the supernatant without disturbing the pellet.

## 5. Washing and Resuspension

- Wash the DNA pellet by adding 1 mL of ice-cold 70% ethanol.
- Centrifuge at 12,000 x g for 5 minutes at 4°C.
- Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry the pellet.
- Resuspend the DNA pellet in 50-100 µL of TE buffer.
- Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes to remove RNA contamination.
- Store the DNA at -20°C.

## Data Presentation

The following table presents hypothetical data for DNA yield and purity from different plant species using the theoretical TDMAC protocol. This data is for illustrative purposes only.

Plant Species	Tissue Type	DNA Yield (µg/g tissue)	A260/A280 Ratio	A260/A230 Ratio
Arabidopsis thaliana	Leaf	150	1.85	2.10
Zea mays	Leaf	120	1.82	2.05
Solanum lycopersicum	Leaf	135	1.88	2.15
Oryza sativa	Leaf	110	1.79	1.98

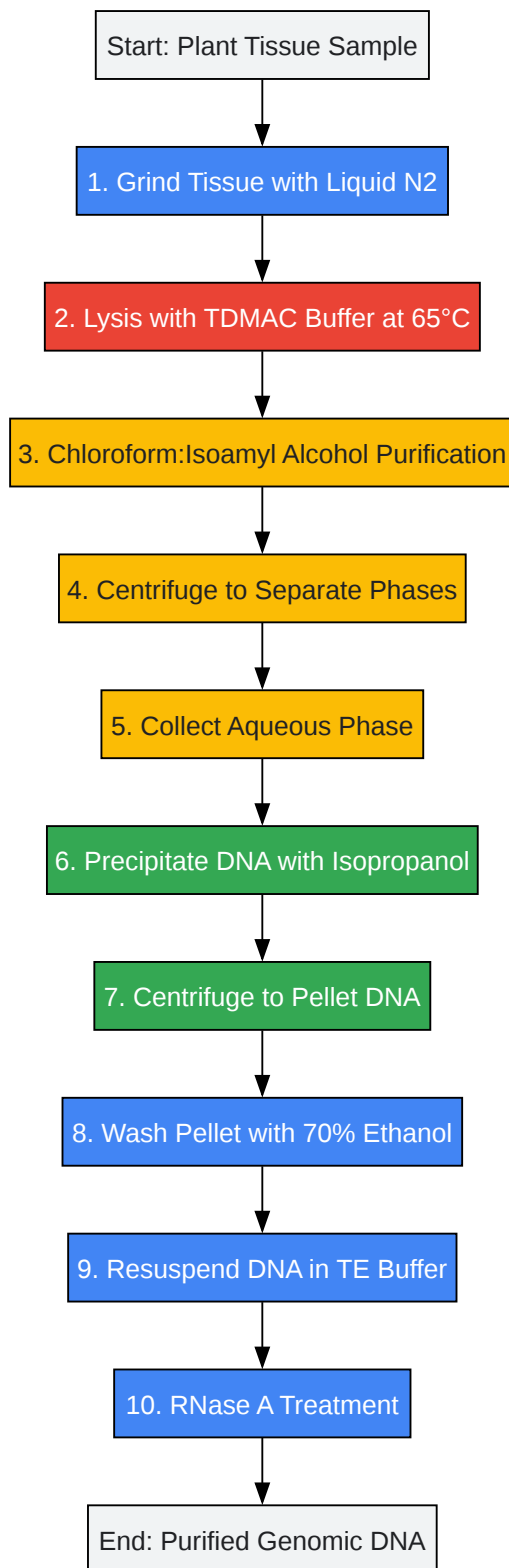
Note on Data Interpretation:

- DNA Yield: Indicates the total amount of DNA extracted per gram of tissue.

- A260/A280 Ratio: Used to assess protein contamination. A ratio of ~1.8 is generally considered pure DNA.[\[2\]](#)
- A260/A230 Ratio: Used to assess polysaccharide and polyphenol contamination. A ratio between 2.0 and 2.2 is considered pure.

## Experimental Workflow Diagram

## TDMAC DNA Extraction Workflow



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Caption: Workflow for TDMAC-based DNA extraction from plant tissues.

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## References

- 1. Tridodecylmethylammonium chloride | Biochemical Assay Reagents | 7173-54-8 | Invivochem [[invivochem.com](https://www.invivochem.com)]
- 2. How do I determine the concentration, yield and purity of a DNA sample? [[promega.sg](https://www.promega.sg)]
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